4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride

CAS No.: 1203027-65-9

Cat. No.: VC3364087

Molecular Formula: C7H5BrCl2O5S2

Molecular Weight: 384.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203027-65-9 |

|---|---|

| Molecular Formula | C7H5BrCl2O5S2 |

| Molecular Weight | 384.1 g/mol |

| IUPAC Name | 4-bromo-6-methoxybenzene-1,3-disulfonyl chloride |

| Standard InChI | InChI=1S/C7H5BrCl2O5S2/c1-15-5-2-4(8)6(16(9,11)12)3-7(5)17(10,13)14/h2-3H,1H3 |

| Standard InChI Key | IFHMYQUXGXZQCX-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Br |

| Canonical SMILES | COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Br |

Introduction

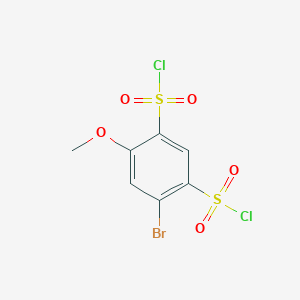

Chemical Identity and Structural Characteristics

Molecular Identification

4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride belongs to the class of aryl sulfonyl chlorides, featuring multiple functional groups attached to a benzene ring. The precise identification parameters for this compound are essential for both research and commercial applications. The table below presents the key identification parameters for this compound:

| Parameter | Value |

|---|---|

| IUPAC Name | 4-bromo-6-methoxybenzene-1,3-disulfonyl chloride |

| Molecular Formula | C7H5BrCl2O5S2 |

| Molecular Weight | 384.05 g/mol |

| CAS Number | 1203027-65-9 |

| Canonical SMILES | COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Br |

| InChI | InChI=1S/C7H5BrCl2O5S2/c1-15-5-2-4(8)6(16(9,11)12)3-7(5)17(10,13)14/h2-3H,1H3 |

| InChI Key | IFHMYQUXGXZQCX-UHFFFAOYSA-N |

The compound features a systematic arrangement of functional groups, with bromine at position 4, methoxy at position 6, and sulfonyl chloride groups at positions 1 and 3 of the benzene ring . This specific arrangement contributes significantly to the compound's chemical behavior and applications.

Structural Features and Bonding

The molecular structure of 4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride exhibits several notable features that influence its chemical properties. The benzene core provides structural rigidity while supporting multiple reactive functional groups. The bromine substituent at position 4 introduces halogen chemistry potential, while the methoxy group at position 6 contributes electron-donating properties that influence the electronic distribution across the aromatic system .

The two sulfonyl chloride groups (-SO2Cl) at positions 1 and 3 are particularly significant as they represent highly reactive centers within the molecule. These groups feature sulfur-oxygen double bonds and sulfur-chlorine bonds that are susceptible to nucleophilic attack, making them valuable for various synthetic transformations. The presence of two such groups amplifies the compound's synthetic utility and reactivity profile compared to mono-sulfonyl chloride derivatives.

Physical and Chemical Properties

Chemical Reactivity Profile

The reactivity of 4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride is predominantly governed by its sulfonyl chloride groups, which display high reactivity toward nucleophiles. The compound exhibits several key reactivity patterns:

-

Nucleophilic substitution at the sulfonyl chloride positions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates respectively

-

Potential for metal-catalyzed coupling reactions at the bromine position

-

Electrophilic aromatic substitution reactions influenced by the electronic effects of the methoxy group

-

Hydrolysis sensitivity of the sulfonyl chloride groups under aqueous conditions

This diverse reactivity profile makes 4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride particularly valuable in multi-step organic synthesis, where selective functional group transformations are required. The presence of two sulfonyl chloride groups enables sequential or simultaneous modification, expanding the compound's synthetic utility .

Synthesis and Preparation Methods

Purification and Characterization

Due to the sensitivity of sulfonyl chloride groups to moisture, purification of 4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride likely requires anhydrous conditions. Common purification techniques for such compounds include recrystallization from anhydrous solvents, column chromatography using moisture-free conditions, or vacuum distillation for more volatile derivatives.

Characterization typically involves a combination of spectroscopic techniques:

-

NMR spectroscopy (1H, 13C) to confirm structure and substitution pattern

-

Infrared spectroscopy to identify characteristic sulfonyl chloride stretching frequencies (typically around 1370-1380 cm-1 and 1170-1180 cm-1 for S=O stretches, and 650-700 cm-1 for S-Cl stretches)

-

Mass spectrometry to confirm molecular weight and fragmentation pattern

Applications in Synthetic Chemistry

As a Building Block in Organic Synthesis

4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride serves as a versatile building block in organic synthesis due to its multiple reactive sites. The compound's utility stems from the following features:

-

Dual sulfonyl chloride functionality enabling the creation of complex molecules with multiple sulfonamide or sulfonate linkages

-

Bromine substituent providing a handle for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

-

Methoxy group offering potential for further functionalization or directing effects

-

Potential for orthogonal reactivity, allowing selective transformations at different positions

These characteristics make the compound valuable in the synthesis of complex molecules, particularly those requiring specific spatial arrangements of functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume